Demethylalangiside

Descripción

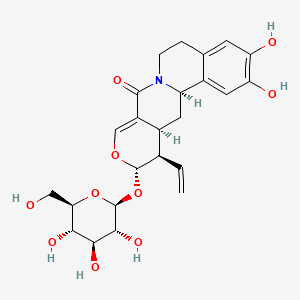

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

47763-23-5 |

|---|---|

Fórmula molecular |

C24H29NO10 |

Peso molecular |

491.5 g/mol |

Nombre IUPAC |

(1R,15S,16R,17S)-16-ethenyl-4,5-dihydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |

InChI |

InChI=1S/C24H29NO10/c1-2-11-13-6-15-12-7-17(28)16(27)5-10(12)3-4-25(15)22(32)14(13)9-33-23(11)35-24-21(31)20(30)19(29)18(8-26)34-24/h2,5,7,9,11,13,15,18-21,23-24,26-31H,1,3-4,6,8H2/t11-,13+,15-,18-,19-,20+,21-,23+,24+/m1/s1 |

Clave InChI |

ODZVWJRTEQQVCO-RJRDEGSCSA-N |

SMILES |

C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |

SMILES isomérico |

C=C[C@@H]1[C@@H]2C[C@@H]3C4=CC(=C(C=C4CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

SMILES canónico |

C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of Demethylalangiside

Phylogenetic Distribution and Plant Sources of Demethylalangiside

This compound has been identified in plants belonging to the genera Alangium, Ophiorrhiza, and Psychotria. These genera are part of the plant families Alangiaceae and Rubiaceae, respectively. The distribution of this compound within these families highlights a pattern in the biosynthesis of isoquinoline (B145761) alkaloids and related glycosides.

Alangium species: The genus Alangium is recognized as a rich source of alkaloids and glycosides researchgate.net. This compound has been isolated from several species within this genus, including Alangium chinense acs.org, Alangium longiflorum nih.gov, and Alangium salviifolium researchgate.net. Research also indicates its presence in Alangium lamarckii jetir.orgpsu.edu. The Alangium genus is known for its complex alkaloid structures, with compounds like alangiside (B1203496) and isoalangiside (B1219029) frequently co-occurring with this compound researchgate.netnih.govjetir.org.

Ophiorrhiza species: Species within the genus Ophiorrhiza, belonging to the family Rubiaceae, are also known to produce this compound sci-hub.seresearchgate.net. Notably, Ophiorrhiza nutans has been a source for the isolation of this compound, alongside other related alkaloids sci-hub.seresearchgate.net. The Ophiorrhiza genus is broadly recognized for its diverse monoterpenoid indole (B1671886) alkaloids, including camptothecin (B557342) researchgate.netwikipedia.org.

Psychotria ipecacuanha (Carapichea ipecacuanha): This species, commonly known as ipecac, is a significant source of this compound researchgate.netmdpi.comimsc.res.inknapsackfamily.comscribd.comresearchgate.net. Psychotria ipecacuanha is historically important as the source of emetine (B1671215) and other ipecac alkaloids researchgate.netmdpi.com. The presence of this compound in P. ipecacuanha contributes to the understanding of the biosynthetic pathways of these pharmacologically relevant compounds nih.gov.

While detailed phylogenetic mapping of this compound across all land plants is not extensively documented, its consistent isolation from these specific genera within the Rubiaceae and Alangiaceae families suggests a conserved biosynthetic capacity for this compound class within these lineages mdpi.comnih.govfrontiersin.org.

Advanced Extraction Techniques for this compound

The isolation of this compound typically begins with the extraction of plant material using various solvents. Standard extraction methods often involve maceration or reflux with polar solvents.

Solvent Extraction: Methanol is frequently used for initial extraction from dried plant materials, as seen in studies involving Alangium chinense acs.org. Other common solvents employed include ethyl acetate (B1210297) and dichloromethane, particularly in the fractionation of crude extracts to enrich for target compounds like this compound nih.govresearchgate.netnih.gov. The choice of solvent depends on the polarity of this compound and the specific plant matrix.

Emerging Techniques: While not always specified for this compound itself, broader research in phytochemical extraction highlights the utility of advanced techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE). These methods are noted for their efficiency, selectivity, and reduced solvent consumption, offering potential improvements for the extraction of sensitive natural products mdpi.com.

Chromatographic Isolation and Purification Protocols for this compound

Following initial extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from complex plant extracts. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Column Chromatography: Traditional column chromatography, often using silica (B1680970) gel as the stationary phase, serves as a primary step in separating various constituents of plant extracts. This technique has been employed in the isolation of this compound from species like Alangium chinense acs.org and Alangium longiflorum nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative form, is a cornerstone for achieving high purity of natural products. It has been extensively used for the isolation of this compound from various plant sources acs.orgnih.govresearchgate.netnih.gov. HPLC allows for fine-tuning of separation by adjusting mobile phase composition, gradient profiles, and stationary phases. Studies have also utilized HPLC for the analysis and purification of related compounds, providing a framework for this compound isolation nih.gov.

Other Chromatographic Methods: Medium-pressure liquid chromatography (MPLC) has also been applied in the purification process nih.gov. Thin-layer chromatography (TLC) is often used for monitoring the separation progress during column chromatography and for preliminary identification of fractions containing this compound nih.govresearchgate.net. Techniques such as gel filtration and ion-exchange chromatography are also relevant in the broader context of purifying enzymes involved in the biosynthesis of related alkaloids, which indirectly supports the isolation strategies for compounds like this compound researchgate.net.

The isolation of sensitive compounds like this compound requires careful optimization of chromatographic conditions, often involving low temperatures to minimize degradation and ensure the integrity of the final purified product chromatographyonline.com.

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Common Name/Notes | References |

| Alangium chinense | Alangiaceae | Indigenous to China; roots, flowers, and leaves documented for medicinal use acs.org. | acs.org |

| Alangium longiflorum | Alangiaceae | An endangered tropical plant species found in Southeast Asia; leaves investigated for antiproliferative activity nih.gov. | nih.gov |

| Alangium salviifolium | Alangiaceae | Sage-leaved alangium; used in traditional medicine for various ailments researchgate.net. | researchgate.net |

| Alangium lamarckii | Alangiaceae | Also known as Thai medicinal alangium; extensively studied for its phytochemicals jetir.orgpsu.edu. | jetir.orgpsu.edu |

| Ophiorrhiza nutans | Rubiaceae | A species within the Ophiorrhiza genus, known for producing monoterpenoid indole alkaloids sci-hub.seresearchgate.net. | sci-hub.seresearchgate.net |

| Psychotria ipecacuanha | Rubiaceae | Also known as Carapichea ipecacuanha; the source of ipecac alkaloids; native to Central and South America researchgate.netmdpi.comimsc.res.inknapsackfamily.comscribd.comresearchgate.net. | researchgate.netmdpi.comimsc.res.inknapsackfamily.comscribd.comresearchgate.net |

Biosynthetic Pathways and Enzymology of Demethylalangiside

Precursor Identification and Elucidation of Biosynthetic Origins

The journey to Demethylalangiside begins with two key precursors: dopamine (B1211576) and secologanin (B1681713). Dopamine, a biogenic amine, and secologanin, an iridoid glucoside, are the fundamental building blocks for this alkaloid psu.edunih.govresearchgate.netnih.gov. Upon condensation, these precursors yield intermediate compounds, namely (1R)-deacetylipecoside and (1S)-deacetylisoipecoside psu.edunih.govresearchgate.net. These diastereomeric products serve as direct precursors, undergoing spontaneous conversion to form this compound and its epimer, Demethylisoalangiside, respectively psu.eduresearchgate.net. N-deacetylipecoside and N-deacetylisoipecoside are also identified as intermediates in related pathways that lead to this compound nih.govnih.govresearchgate.net.

| Precursor/Intermediate | Role in this compound Biosynthesis |

| Dopamine | Primary precursor; condenses with secologanin. |

| Secologanin | Primary precursor; condenses with dopamine. |

| (1R)-deacetylipecoside | Intermediate formed from dopamine and secologanin; spontaneously converts to this compound. |

| (1S)-deacetylisoipecoside | Intermediate formed from dopamine and secologanin; spontaneously converts to Demethylisoalangiside. |

| N-deacetylipecoside | Intermediate in related pathways, can undergo spontaneous lactamization to this compound. |

| N-deacetylisoipecoside | Intermediate in related pathways. |

Characterization of Enzymatic Transformations in this compound Biosynthesis

The initial and crucial step in this compound biosynthesis is the stereospecific condensation of dopamine and secologanin. This reaction is catalyzed by specific enzymes. In Alangium lamarckii, two distinct enzyme activities have been identified that mediate this condensation psu.edu. More specifically, an enzyme known as deacetylipecoside (B1200891) synthase (DIS) has been characterized as catalyzing the Pictet-Spengler condensation between dopamine and secologanin to form the (R)-epimer of deacetylipecoside researchgate.net. It is understood that two enzymes are responsible for stereospecifically catalyzing the formation of each diastereomeric product nih.govresearchgate.net. While not directly involved in the initial condensation, O-methyltransferases (OMTs) play a role in related alkaloid biosynthesis, with one such enzyme, IpeOMT2, shown to be capable of methylating this compound nih.gov.

| Enzyme Name/Type | Substrates | Product(s) | Role in Pathway |

| Deacetylipecoside synthase (DIS) | Dopamine, Secologanin | (R)-epimer of deacetylipecoside | Catalyzes the stereospecific condensation of dopamine and secologanin. |

| Condensing Enzymes (unspecified) | Dopamine, Secologanin | (1R)-deacetylipecoside and (1S)-deacetylisoipecoside | Mediate the initial condensation reaction. |

| O-methyltransferases (e.g., IpeOMT2) | This compound (potential) | 3-O-demethyl-2-O-methylalangiside (in related pathways) | Involved in methylation of related alkaloid structures; IpeOMT2 can methylate this compound nih.gov. |

Spontaneous Chemical Rearrangements within the Biosynthetic Cascade

Following the enzymatic condensation of dopamine and secologanin, spontaneous chemical rearrangements are essential for the formation of this compound. The immediate products of the condensation, (1R)-deacetylipecoside and (1S)-deacetylisoipecoside, are known to undergo spontaneous conversion into this compound and Demethylisoalangiside, respectively psu.eduresearchgate.net. Additionally, spontaneous lactamization of N-deacetylipecoside has been observed to yield this compound under specific pH conditions (pH ≥ 6.5) researchgate.net. These non-enzymatic steps are critical in completing the formation of the target molecule from its initial condensation products.

Genetic and Molecular Studies of this compound Biosynthetic Enzymes

Molecular and genetic studies have provided significant insights into the enzymes involved in this compound biosynthesis. Deacetylipecoside synthase (DIS), the enzyme responsible for the condensation of dopamine and secologanin, has been purified from Alangium lamarckii researchgate.net. This purification revealed DIS as a single polypeptide with a molecular weight (Mr) of approximately 30,000 Da researchgate.net. Further characterization established its optimal activity at pH 7.5 and a temperature optimum of 45°C researchgate.net. The enzyme exhibits high substrate specificity towards dopamine, showing no utilization of tyramine (B21549) or tryptamine (B22526) researchgate.net. Kinetic studies have determined apparent Km values for dopamine and secologanin to be 0.7 mM and 0.9 mM, respectively researchgate.net. In related pathways, genetic studies have identified three cDNAs encoding ipecac alkaloid O-methyltransferases (IpeOMT1–IpeOMT3) in Psychotria ipecacuanha, with IpeOMT2 demonstrating the ability to methylate this compound nih.gov.

Metabolic Engineering Strategies for Enhanced this compound Production

Given the complex nature of natural product biosynthesis, metabolic engineering offers promising strategies for increasing the production of compounds like this compound dntb.gov.uawikipedia.orgpnnl.gov. General approaches in metabolic engineering aim to optimize cellular metabolic and regulatory networks to enhance the production of desired chemicals wikipedia.org. These strategies typically include overexpressing genes encoding rate-limiting enzymes, blocking competing metabolic pathways, introducing heterologous genes, and performing enzyme engineering to improve catalytic efficiency or alter substrate specificity wikipedia.orgpnnl.gov. While specific metabolic engineering efforts for this compound are not detailed in the provided literature, these established techniques are applicable to enhancing its yield in microbial hosts or plant cell cultures.

Compound List:

this compound

Dopamine

Secologanin

(1R)-deacetylipecoside

(1S)-deacetylisoipecoside

Demethylisoalangiside

N-deacetylipecoside

N-deacetylisoipecoside

Synthetic Chemistry and Derivatization of Demethylalangiside

Total Synthesis Approaches to Demethylalangiside

Semi-synthetic Modifications and Analog Design of this compound

Semi-synthesis involves modifying an existing natural product or a readily available precursor to create new compounds. This approach is particularly useful when the total synthesis is exceedingly challenging or when natural sources provide a suitable starting material. For this compound, semi-synthetic modifications would involve targeted chemical reactions to alter specific functional groups or introduce new moieties. The design of this compound analogs through semi-synthesis aims to explore how structural changes influence biological activity or physicochemical properties. Research in this area focuses on identifying key structural features responsible for activity and systematically modifying them to create a library of related compounds researchgate.netsemiengineering.com. Such analog design is crucial for drug discovery and for understanding the molecular basis of a compound's function.

Regioselective and Stereoselective Synthesis Methodologies for this compound Analogs

The synthesis of this compound analogs often requires precise control over the formation of chemical bonds and the spatial arrangement of atoms. Regioselectivity refers to the preference for a reaction to occur at a specific position within a molecule, while stereoselectivity refers to the preference for the formation of one stereoisomer over others masterorganicchemistry.com. Developing methodologies that are both regioselective and stereoselective is critical for creating well-defined analogs. For instance, achieving specific substitution patterns on the this compound scaffold or controlling the stereochemistry at chiral centers requires sophisticated synthetic strategies. These might involve the use of chiral catalysts, chiral auxiliaries, or specific reaction conditions that favor the formation of a particular isomer ethz.chrsc.orgorganic-chemistry.orgbeilstein-journals.org. The application of such advanced synthetic techniques is essential for generating structurally precise this compound analogs for detailed study.

Development of Novel Derivatization Strategies for this compound

Derivatization, the process of chemically modifying a compound to create a derivative, is a key strategy for altering its properties or introducing new functionalities. For this compound, novel derivatization strategies have explored the attachment of various chemical groups to the parent structure. Notably, research has focused on creating derivatives such as sinapoyl and feruloyl esters of this compound dntb.gov.uascispace.com. These modifications involve esterification reactions, where the hydroxyl groups of this compound are reacted with sinapic acid or ferulic acid, respectively. Such phenolic acid derivatives are of interest for their potential to exhibit altered biological activities or improved pharmacokinetic profiles compared to the parent compound nih.govresearchgate.net. The development of these novel derivatization strategies expands the chemical diversity around the this compound core, opening avenues for further investigation into its potential applications.

Compound List

this compound

Sinapoyl-demethylalangisides

Feruloyl-demethylalangisides

Cephaeline

Isocephaeline

Psychotrine

Protoemetine

Cocaine

Calystegines (A₃, A₅, A₆, A₇, B₁, B₂, B₃, B₄, B₅, C₁, C₂, N₁, N-methyl-calystegine B₂, N-methyl-calystegine C₁)

Littorine

Hyoscyamine

Scopolamine

Putrescine

Berberine

Sanguinarine

Morphine

Codeine

Sinomenine

Galanthamine

Sanguinarine (299)

Chelidonine (300)

Homochelidonine (301)

Pre Clinical Biological Activities and Mechanistic Investigations of Demethylalangiside

Antioxidant Activity and Oxidative Stress Modulation by Demethylalangiside

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS) and modulate oxidative stress pathways. This activity is a key area of investigation for its potential health benefits.

Other Pre-clinical Biological Activities of this compound

Research into this compound has explored several pre-clinical biological activities, often in the context of its chemical class or related analogs.

Anti-HIV-1 Protease Activity of Demethylalangisideresearchgate.net

Specific studies detailing the direct anti-HIV-1 protease activity of this compound were not identified within the scope of the provided search results. While HIV-1 protease inhibition is a critical area for antiviral drug development, and molecular docking studies are employed to screen potential inhibitors nih.govrcsb.org, these results did not include this compound as a tested compound for this specific activity.

Immunomodulatory Effects of Related Tetrahydroisoquinoline Alkaloidsacs.org

This compound belongs to the tetrahydroisoquinoline alkaloid class, a group known for exhibiting a range of pharmacological effects, including immunomodulatory activities researchgate.netmdpi.comsci-hub.senih.gov. Studies on related compounds within this class have demonstrated their capacity to influence immune responses. For instance, certain tetrahydroisoquinoline alkaloids have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) plos.org. Trabectidin, another tetrahydroisoquinoline alkaloid, has also been associated with immunomodulatory effects in the context of anti-neoplastic activity mdpi.com. The general anti-inflammatory and immunomodulatory properties of isoquinoline (B145761) alkaloids suggest that this compound, by virtue of its structural classification, may possess similar capabilities, warranting further investigation into its specific effects on the immune system mdpi.comnih.gov.

| Alkaloid Class / Compound | Reported Immunomodulatory Effect | Reference(s) |

| Tetrahydroisoquinoline Alkaloids | Inhibition of IL-6 production | plos.org |

| Isoquinoline Alkaloids (General) | Modulation of immune responses, anti-inflammatory effects | researchgate.netmdpi.comnih.gov |

| Trabectidin (Tetrahydroisoquinoline) | Immunomodulatory activities (in context of anti-neoplastic activity) | mdpi.com |

| This compound (Tetrahydroisoquinoline) | Belongs to a class with known immunomodulatory potential | sci-hub.senih.gov |

Structure Activity Relationship Sar Studies of Demethylalangiside and Analogs

Identification of Key Pharmacophoric Features of Demethylalangiside

Initial research into the structure-activity relationship (SAR) of this compound has focused on identifying the key molecular features, or pharmacophores, that are essential for its biological activity. While comprehensive studies remain limited, preliminary analyses suggest that the iridoid core, the glucose moiety, and the specific stereochemistry of the molecule likely play crucial roles.

The fundamental iridoid skeleton, a bicyclic monoterpene lactone, provides the rigid framework upon which the other functional groups are arranged. The spatial orientation of the substituents on this core is thought to be critical for its interaction with biological targets. The glucose molecule, attached via a glycosidic bond, significantly influences the compound's solubility and pharmacokinetic properties. It is hypothesized that this sugar moiety may also participate in binding to target proteins through hydrogen bonding.

Impact of Structural Modifications on this compound's Biological Activity

Systematic structural modifications of this compound are a critical step in elucidating its SAR and optimizing its therapeutic potential. Although extensive research on this compound specifically is not widely published, general principles of iridoid glycoside modification can be applied.

Alterations to the glucose moiety, such as substitution with other sugars or removal of the sugar altogether (to form the aglycone), would likely have a profound impact on both the potency and the pharmacokinetic profile of the compound. Changes in the sugar can affect cell permeability and interaction with glycosidases.

Modifications to the iridoid core, such as the introduction or removal of hydroxyl groups, alkylation, or epoxidation, could modulate the compound's binding affinity and selectivity for its biological targets. For instance, esterification of the hydroxyl groups could enhance lipophilicity, potentially leading to improved cell membrane penetration.

| Modification Type | Potential Impact on Biological Activity |

| Glycosidic bond cleavage | Altered solubility, cell permeability, and target interaction |

| Sugar moiety substitution | Modified pharmacokinetics and target recognition |

| Iridoid core hydroxylation | Changes in hydrogen bonding potential and polarity |

| Functional group esterification | Increased lipophilicity and membrane permeability |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. As of now, specific QSAR models for this compound analogs are not available in the public domain. However, the development of such models would be a logical next step in the rational design of more potent and selective derivatives.

A typical QSAR study for this compound analogs would involve the following steps:

Data Set Compilation: A series of this compound analogs with experimentally determined biological activities would be required.

Descriptor Calculation: Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

The resulting QSAR model could then be used to predict the biological activity of novel, untested this compound analogs, thereby guiding the synthesis of the most promising candidates.

Rational Design and Synthesis of this compound Analogs for SAR Elucidation

The rational design and synthesis of this compound analogs are driven by the insights gained from SAR and computational studies. The goal is to create novel compounds with improved biological activity, selectivity, and pharmacokinetic properties.

The synthesis of this compound analogs would likely start from a readily available iridoid precursor. Key synthetic transformations could include:

Glycosylation: Introduction of various sugar moieties to explore the role of the glycone part.

Functional Group Interconversion: Modification of existing hydroxyl groups through oxidation, reduction, or protection/deprotection sequences.

Carbon-Carbon Bond Formation: Introduction of new substituents onto the iridoid core to probe steric and electronic effects.

The biological evaluation of these synthesized analogs would then provide crucial feedback for refining the SAR understanding and for the design of the next generation of compounds. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Analytical Methodologies for Demethylalangiside Research and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRFABMS, ECD)

Spectroscopic methods are fundamental in determining the complex structure of natural products like demethylalangiside. solubilityofthings.comcube-synergy.eu These techniques provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) is utilized to determine the precise molecular weight and elemental composition of this compound. nih.gov This technique provides a highly accurate mass measurement, allowing for the deduction of the molecular formula. For instance, the HRFABMS of a related compound, 2′-O-trans-sinapoylisoalangiside, showed a protonated molecular ion peak [M + H]⁺ at m/z 712.2566, which suggested a molecular formula of C₃₆H₄₁NO₁₄. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is instrumental in establishing the absolute configuration of chiral centers within the this compound molecule. researchgate.netresearchgate.net The experimental ECD spectrum is often compared with that of known related compounds or with calculated ECD spectra to determine the stereochemistry. nih.govresearchgate.net For example, the absolute configuration of 8-hydroxytubulosine was confirmed by comparing its experimental ECD data with that of the known compound 9-demethyltubulosine. nih.gov

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Application | Key Findings | Reference |

| NMR | Structural Elucidation | Provides detailed information on the carbon-hydrogen framework. 2D NMR experiments (COSY, HMQC, HMBC) establish atomic connectivity. | nih.gov |

| HRFABMS | Molecular Formula Determination | Accurately measures the molecular weight to deduce the elemental composition. | nih.gov |

| ECD | Stereochemistry Determination | Determines the absolute configuration by comparing experimental and calculated spectra. | nih.govresearchgate.net |

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, HPTLC)

Chromatography is an essential technique for the separation and purification of this compound from complex plant extracts. nih.govkhanacademy.org Various chromatographic methods are employed, each offering distinct advantages in terms of resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the isolation and purification of this compound. glycoscience.ruveeprho.com It is often used as a final purification step to obtain the compound in high purity. nih.gov Reverse-phase HPLC, using a C18 column, is a common approach for separating moderately polar compounds like this compound. nih.gov The separation is typically monitored using a UV detector. niph.go.jp

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC. niph.go.jpyoutube.com This technique utilizes smaller particle size columns and higher pressures, resulting in improved separation efficiency. UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for identifying known compounds in complex mixtures by comparing their retention times and mass spectra with those of reference standards. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the qualitative and quantitative analysis of phytochemicals. researchgate.net It has been successfully employed for the quantification of various plant-derived compounds and can be used for the standardization of herbal extracts. researchgate.netd-nb.info HPTLC offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.

Other chromatographic techniques such as column chromatography, medium-pressure liquid chromatography (MPLC), and preparative thin-layer chromatography (TLC) are also utilized in the initial stages of separation and purification of this compound from crude plant extracts. nih.govnih.gov

Table 2: Chromatographic Techniques for this compound Analysis

| Technique | Primary Use | Key Features | Reference |

| HPLC | Isolation, Purification, Quantification | High resolution and sensitivity, widely available. | nih.govveeprho.com |

| UPLC | Identification, Quantification | Higher resolution and speed than HPLC, suitable for complex mixtures. | niph.go.jpmdpi.com |

| HPTLC | Quantification, Standardization | Simple, cost-effective, high throughput. | researchgate.netd-nb.info |

| MPLC/Column Chromatography | Initial Fractionation | Separation of crude extracts into simpler fractions. | nih.gov |

Quantitative Analysis Methods for this compound in Biological and Plant Matrices

Accurate quantification of this compound in biological fluids and plant tissues is crucial for pharmacokinetic studies and for the standardization of herbal products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method for the quantitative analysis of this compound. animbiosci.org This technique combines the separation power of liquid chromatography with the mass-selective detection of a mass spectrometer. In a metabolomics study of cow urine, LC-MS was used to identify and quantify numerous metabolites, including this compound, which was detected with a mass-to-charge ratio (m/z) of 492.1863. animbiosci.org

The general procedure for quantifying this compound in a plant matrix involves several steps. First, the plant material is extracted using a suitable solvent, such as methanol. mdpi.com The extract is then often subjected to a clean-up procedure, like solid-phase extraction (SPE), to remove interfering substances. Finally, the purified extract is analyzed by a validated LC-MS method. The concentration of this compound is determined by comparing its peak area to that of a calibration curve constructed using a pure standard of the compound.

For the quantification of total alkaloids in a plant extract, a spectrophotometric method can be employed. medcraveonline.com This involves reacting the extract with a reagent like bromocresol green and measuring the absorbance of the resulting complex. medcraveonline.com Similarly, total phenolic content can be determined using the Folin-Ciocalteu reagent. researchgate.net

Table 3: Methods for Quantitative Analysis of this compound

| Method | Matrix | Principle | Reference |

| LC-MS | Biological Fluids, Plant Extracts | Separation by LC followed by detection and quantification by MS. | animbiosci.org |

| Spectrophotometry | Plant Extracts | Colorimetric reaction with specific reagents to quantify total alkaloids or phenolics. | medcraveonline.comresearchgate.net |

Metabolomics and Chemodiversity Profiling in this compound-Producing Organisms

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. whiterose.ac.uk In the context of this compound, metabolomics approaches are used to understand the chemical diversity of the plants that produce it and to identify the biosynthetic pathways involved.

Metabolite profiling of plants like Alangium salviifolium has been performed using techniques such as LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net These studies reveal the presence of a wide range of secondary metabolites, including alkaloids, flavonoids, and terpenoids. researchgate.net Such chemodiversity profiling helps in understanding the ecological roles of these compounds and can lead to the discovery of new bioactive molecules. acs.orgcore.ac.uk

In a study on Ophiorrhiza nutans, metabolomic analysis led to the isolation of this compound as one of the main alkaloids, alongside other monoterpenoid tetrahydroisoquinoline and indole (B1671886) alkaloids. researchgate.net This highlights the co-existence of different alkaloid classes within the same plant and provides insights into their potential shared biosynthetic origins.

Targeted metabolomics can be used to specifically investigate the biosynthesis of this compound. By feeding labeled precursors and analyzing the resulting metabolites, it is possible to trace the steps in the biosynthetic pathway. Untargeted metabolomics, on the other hand, provides a broader picture of the plant's metabolome and can reveal unexpected metabolic connections. whiterose.ac.uk The data generated from these analyses are often compared against databases like METLIN and ChemSpider for compound identification. researchgate.net

Future Research Directions and Translational Perspectives of Demethylalangiside Pre Clinical

Elucidation of Unexplored Biosynthetic Pathways for Demethylalangiside

The biosynthesis of this compound, a monoterpenoid isoquinoline (B145761) alkaloid, involves a complex series of enzymatic reactions. A key step is the Pictet-Spengler condensation of dopamine (B1211576) and secologanin (B1681713), which forms the tetrahydroisoquinoline skeleton. nih.govnih.gov This initial reaction can produce two different stereoisomers, N-deacetylisoipecoside (the 1α(S)-epimer) and N-deacetylipecoside (the 1β(R)-epimer). nih.gov In the plant Alangium lamarckii, two distinct enzymes, N-deacetylisoipecoside synthase and N-deacetylipecoside synthase, stereoselectively catalyze the formation of each of these epimers, respectively. nih.gov It is from N-deacetylipecoside that this compound is synthesized. nih.govacs.org

While the initial condensation is a critical step, the complete biosynthetic pathway to this compound and related compounds is not fully understood. O-methyltransferases (OMTs) play a crucial role in the subsequent modification of the alkaloid skeleton, influencing the biological activity and stability of the final products. nih.govsmolecule.com In Psychotria ipecacuanha, a plant that also produces ipecac alkaloids, three distinct OMTs have been identified that are responsible for all the O-methylation reactions in the biosynthesis of these compounds. nih.gov However, the specific enzymes and the precise sequence of events leading to this compound in Alangium species remain an active area of investigation. google.com

Future research will likely focus on identifying and characterizing the full suite of enzymes involved in the this compound pathway beyond the initial condensation. This includes the specific OMTs, as well as any glycosyltransferases, hydroxylases, and other modifying enzymes. nih.govgoogle.com Understanding these enzymatic steps is crucial for several reasons. It can provide insights into the evolution of metabolic pathways in different plant species. researchgate.net Furthermore, identifying these genes can enable the use of metabolic engineering and synthetic biology approaches for the production of this compound and its derivatives. google.com

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound | Role | Key Reaction |

| Dopamine | Precursor | Pictet-Spengler condensation with secologanin. nih.gov |

| Secologanin | Precursor | Pictet-Spengler condensation with dopamine. nih.gov |

| N-deacetylipecoside | Intermediate | Formed from the condensation of dopamine and secologanin; precursor to this compound. nih.gov |

| N-deacetylisoipecoside | Intermediate | Stereoisomer of N-deacetylipecoside. nih.gov |

Discovery of Novel Biological Targets for this compound and its Analogs

This compound has demonstrated a range of biological activities in preclinical studies, suggesting its potential as a therapeutic agent. smolecule.comresearchgate.net A significant portion of the research has focused on its antioxidant properties. Specifically, this compound has been shown to inhibit the formation of superoxide (B77818) anion radicals, which can protect cells from oxidative damage. smolecule.comresearchgate.netchemfaces.com This antioxidant activity may also contribute to its potential chemopreventive effects against cancer by modulating oxidative stress pathways. smolecule.com

Beyond its antioxidant capacity, the full spectrum of its biological targets remains an area for further exploration. The complex isoquinoline structure of this compound suggests that it could interact with a variety of cellular receptors and enzymes. smolecule.com Preliminary studies and the activities of structurally related alkaloids suggest potential interactions with pathways involved in inflammation, neuroprotection, and antimicrobial responses. researchgate.netresearchgate.net For instance, some indole (B1671886) alkaloids, a class to which this compound is related, have shown anti-inflammatory effects by inhibiting the release of inflammatory cytokines. researchgate.net

Future research is needed to systematically identify the direct molecular targets of this compound and its synthetic analogs. Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed to uncover novel binding partners. nih.gov Identifying these targets will be crucial for elucidating the precise mechanisms of action underlying its observed biological effects. naturalproducts.net This knowledge can then be leveraged to design more potent and selective analogs for specific therapeutic applications. nih.gov

Table 2: Investigated Biological Activities of this compound

| Biological Activity | Investigated Effect | Potential Mechanism | Citation |

| Antioxidant | Inhibition of superoxide anion radical formation | Scavenging of reactive oxygen species | smolecule.comresearchgate.netchemfaces.com |

| Anti-inflammatory | Inhibition of inflammatory cytokine release (in related alkaloids) | Modulation of inflammatory signaling pathways | researchgate.net |

| Anticancer | Chemopreventive properties | Modulation of oxidative stress pathways | smolecule.comresearchgate.net |

| Neuroprotection | Potential based on related alkaloid activities | Multiple, including antioxidant and anti-inflammatory effects | researchgate.netneurologyletters.comfrontiersin.org |

Rational Design of Enhanced Bioactive this compound Analogs

The rational design of novel analogs of this compound is a promising strategy to enhance its therapeutic potential. plos.orgdotmatics.com This approach relies on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a molecule relates to its biological activity. dotmatics.comresearchgate.net By systematically modifying the this compound scaffold and evaluating the effects of these changes, researchers can identify key structural features responsible for its bioactivity. nih.gov

The synthesis of this compound derivatives can be achieved through various chemical methodologies. chemmethod.combeilstein-journals.orgnih.govmdpi.com For example, modifications could be made to the isoquinoline core, the glycosidic bond, or the sugar moiety. nih.gov The goal of these modifications could be to improve potency, selectivity, or pharmacokinetic properties. For instance, altering specific functional groups could enhance the binding affinity of the molecule to its biological target or improve its stability in the body. plos.org

Computational modeling and docking studies can play a significant role in the rational design process. plos.org These techniques can predict how different analogs will interact with potential biological targets, helping to prioritize which compounds to synthesize and test. dotmatics.com This can save significant time and resources compared to traditional trial-and-error approaches. The ultimate aim is to develop new chemical entities with improved therapeutic profiles for a range of diseases, including those related to oxidative stress, inflammation, and cancer. smolecule.comresearchgate.net

Table 3: Strategies for the Rational Design of this compound Analogs

| Design Strategy | Approach | Desired Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematically modify the chemical structure and assess biological activity. dotmatics.comnih.gov | Identify key pharmacophores and optimize potency and selectivity. plos.org |

| Chemical Synthesis of Derivatives | Create a library of analogs with targeted modifications. chemmethod.combeilstein-journals.orgnih.govmdpi.com | Explore chemical space and develop novel compounds. |

| Computational Modeling and Docking | Predict binding affinities and interactions with biological targets. plos.org | Guide the design of more effective and selective analogs. |

Applications of this compound in Pre-clinical Drug Discovery Pipelines

This compound and its derivatives are being investigated in preclinical drug discovery pipelines for a variety of potential therapeutic applications. smolecule.comresearchgate.net These preclinical studies, which are conducted in laboratory settings and in animal models, are essential for evaluating the efficacy and potential of a compound before it can be considered for human clinical trials. neurologyletters.commdpi.com

The antioxidant and anti-inflammatory properties of this compound make it a candidate for a range of conditions where these processes play a key role. smolecule.comresearchgate.netresearchgate.net For instance, its ability to combat oxidative stress suggests potential applications in neurodegenerative diseases, where neuronal damage is often linked to an overproduction of reactive oxygen species. frontiersin.orgmdpi.comnih.gov Similarly, its potential anti-inflammatory effects could be relevant for treating chronic inflammatory diseases. researchgate.net Some studies on related compounds have also indicated potential in managing metabolic disorders like diabetes and obesity. sciprofiles.com

In the context of cancer, the chemopreventive properties of this compound are of particular interest. smolecule.comresearchgate.net By mitigating oxidative stress, it may help to prevent the cellular damage that can lead to cancer development. preprints.orgmdpi.com Further preclinical research is necessary to explore these potential applications in more detail, using various in vitro and in vivo models to establish efficacy and mechanisms of action. mdpi.com

Table 4: Potential Preclinical Applications of this compound

| Therapeutic Area | Rationale | Supporting Evidence | Citation |

| Neurodegenerative Diseases | Antioxidant and anti-inflammatory properties may protect neurons from damage. | Preclinical studies on related compounds and general neuroprotective strategies. | neurologyletters.comfrontiersin.orgmdpi.comnih.gov |

| Cancer | Chemopreventive effects through modulation of oxidative stress. | In vitro studies showing antioxidant and radical scavenging activity. | smolecule.comresearchgate.netpreprints.orgmdpi.com |

| Inflammatory Disorders | Potential to inhibit inflammatory pathways. | Studies on structurally related alkaloids. | researchgate.net |

| Metabolic Disorders | Possible role in managing conditions like diabetes and obesity. | Preliminary findings from extracts containing this compound. | sciprofiles.com |

Biotechnological Production and Sustainable Sourcing Strategies for this compound

The natural source of this compound is plants of the Alangium genus. smolecule.com Relying on the collection of these plants from the wild for commercial production is often not sustainable and can be economically unfeasible. buymadeeasy.comivalua.comijmrsti.com Therefore, developing alternative and sustainable methods for producing this compound is a critical area of future research.

Metabolic engineering offers a promising solution for the biotechnological production of this compound. wikipedia.orgnih.govmdpi.comnih.gov This involves introducing the genes for the this compound biosynthetic pathway into a microbial host, such as yeast or bacteria. wikipedia.orgfrontiersin.org These microorganisms can then be grown in large-scale fermenters to produce the compound in a controlled and sustainable manner. nih.govmdpi.com A key challenge in this approach is the complete elucidation of the biosynthetic pathway and the identification of all the necessary genes. google.com

Another strategy is the use of plant tissue culture. This involves growing plant cells or tissues in a sterile, controlled environment to produce the desired compound. This method can provide a continuous and reliable source of this compound without the need for harvesting wild plants. buymadeeasy.com

In addition to biotechnological approaches, developing sustainable sourcing strategies for the natural plant material is also important. ivalua.comijmrsti.commedium.comapriori.com This could involve cultivating Alangium species under controlled agricultural conditions to ensure a consistent supply while minimizing environmental impact. buymadeeasy.com A combination of these approaches—biotechnological production and sustainable cultivation—will likely be the most effective way to ensure a stable and environmentally friendly supply of this compound for future research and potential therapeutic use. ijmrsti.com

Q & A

Q. What are best practices for sharing this compound-related data to enhance reproducibility?

- Recommendations :

- Deposit spectra (NMR, MS) in public databases (e.g., GNPS).

- Publish negative results in journals like PLOS ONE to combat publication bias.

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.